molecular formula C13H12N4O B1428504 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline CAS No. 937263-71-3

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

Cat. No. B1428504
M. Wt: 240.26 g/mol
InChI Key: DFMSLMUVJUMZPA-UHFFFAOYSA-N
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Description

The compound “4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline” is a synthetic compound with a complex structure . It is also known as N4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine . Its molecular weight is 480.53 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H24N8O2/c1-16-10-17 (5-7-22 (16)36-19-8-9-34-23 (12-19)28-15-30-34)31-24-20-11-18 (4-6-21 (20)27-14-29-24)32-25-33-26 (2,3)13-35-25/h4-12,14-15H,13H2,1-3H3, (H,32,33) (H,27,29,31) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Tucatinib

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is a key intermediate in the synthesis of tucatinib, a drug used for treating breast cancer. A new synthetic route involving this compound has been developed, highlighting its significance in drug synthesis and pharmaceutical applications (Yin et al., 2019).

Novel Strategy for 1,2,4-Triazolo[1,5-a]pyridines Synthesis

This compound is crucial in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which are achieved through a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This represents a significant advancement in metal-free synthesis techniques (Zheng et al., 2014).

Antimicrobial Activity

Compounds derived from 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline have shown significant antimicrobial activity. This highlights its potential in developing new antimicrobial agents (Suresh et al., 2016).

Development of Polynuclear Compounds

It's also used in the synthesis of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which have been analyzed for their antimicrobial activities (El‐Kazak & Ibrahim, 2013).

Crystal Structure and Pharmaceutical Applications

The diverse crystal structures formed by derivatives of this compound, like 1,2,4-triazolo[1,5-a]pyridines, have been extensively studied. Understanding these structures is essential for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSLMUVJUMZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Yin, Y Mao, Y Liu, L Bu, L Zhang, W Chen - Synthesis, 2019 - thieme-connect.com
A new and improved synthetic route to tucatinib is described that involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was …
Number of citations: 10 www.thieme-connect.com
Y Lyu, L Huang, X Zhu, S Lu, Y Mao - Organic Preparations and …, 2021 - Taylor & Francis
Tucatinib (1, Scheme 1), also named as irbinitinib, ARRY-380 or ONT-380, marketed as TukysaTM, is an oral inhibitor of HER2 (human epidermal growth factor receptor tyrosine kinase …
Number of citations: 2 www.tandfonline.com
B Wilding, D Scharn, D Böse, A Baum, V Santoro… - Nature Cancer, 2022 - nature.com
Oncogenic alterations in human epidermal growth factor receptor 2 (HER2) occur in approximately 2% of patients with non-small cell lung cancer and predominantly affect the tyrosine …
Number of citations: 9 www.nature.com
D Li, Y Tu, K Jin, L Duan, Y Hong, J Xu… - Journal of Medicinal …, 2022 - ACS Publications
Small-molecule irreversible tyrosine kinase inhibitors as high potent agents have led to improvements in disease-free and overall survival in patients with HER2-amplified cancer. The …
Number of citations: 1 pubs.acs.org
A Kulukian, P Lee, J Taylor, R Rosler, P de Vries… - Molecular Cancer …, 2020 - AACR
Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Molecular Cancer …
Number of citations: 124 aacrjournals.org

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